2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid: is a fascinating compound with a bicyclic structure. Its systematic name suggests that it contains a pyrimidine ring fused to a seven-membered oxabicycloheptane ring. Let’s explore its synthesis, properties, and applications.
Preparation Methods
a. Synthesis: The parent compound, 7-oxabicyclo[2.2.1]heptane , can be obtained through various methods. One common approach involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. Additionally, catalytic hydrogenation of hydroquinone yields a mixture of trans- and cis-cyclohexane-1,4-diol, from which 7-oxabicyclo[2.2.1]heptane can be derived .
b. Reaction Conditions: The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond in these compounds. Other methods include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Chemical Reactions Analysis
a. Types of Reactions: 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid may undergo various reactions, including oxidation, reduction, and substitution.
b. Common Reagents and Conditions:Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions.
c. Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield the corresponding dihydro derivative.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity or as a scaffold for drug design.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While there are related bicyclic compounds, the unique fusion of a pyrimidine ring with a seven-membered oxabicycloheptane ring sets this compound apart. Similar compounds include other 7-oxabicyclo[2.2.1]heptanes and derivatives.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-11(15)8-3-4-12-10(13-8)7-5-6-1-2-9(7)16-6/h3-4,6-7,9H,1-2,5H2,(H,14,15) |
InChI Key |
ADBGVSCZOPUHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C3=NC=CC(=N3)C(=O)O |
Origin of Product |
United States |
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